
Technical Guide: TRAP-5 Amide Trifluoroacetate
Mechanism of Action

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: TRAP-5 amide Trifluoroacetate

Cat. No.: B12044051

Get Quote

Executive Summary
TRAP-5 amide trifluoroacetate (H-Ser-Phe-Leu-Leu-Arg-NH₂ • TFA) is a synthetic

pentapeptide agonist of the Protease-Activated Receptor 1 (PAR-1). Unlike native Thrombin,

which activates PAR-1 via irreversible proteolytic cleavage, TRAP-5 functions as a soluble

mimic of the receptor’s tethered ligand. This allows for the precise, reversible interrogation of

PAR-1 signaling pathways—specifically Gq-mediated calcium mobilization and G12/13-

mediated cytoskeletal reorganization—without the enzymatic pleiotropy of thrombin.

This guide details the physicochemical properties, molecular mechanism, and validated

experimental protocols for TRAP-5, designed to support researchers in hematology, vascular

biology, and drug discovery.

Molecular Identity & Physicochemical Properties[1]
The "TRAP-5" designation refers specifically to the pentapeptide sequence representing the

first five amino acids of the new N-terminus exposed after thrombin cleavage. The "amide"

modification (C-terminal amidation) enhances stability against carboxypeptidases, while the

"trifluoroacetate" (TFA) serves as the counter-ion from solid-phase synthesis.
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Property Specification

Peptide Sequence Ser-Phe-Leu-Leu-Arg-NH₂ (SFLLR-NH₂)

Target Receptor PAR-1 (Protease-Activated Receptor 1)

Molecular Weight ~633.8 g/mol (free base)

Salt Form Trifluoroacetate (TFA)

Solubility Water, PBS, or DMSO (up to 25 mg/mL)

Purity Requirement
>95% (HPLC) for biological assays to avoid

deletion sequence interference

Expert Insight: The TFA counter-ion is standard for peptide stability but can be cytotoxic in

sensitive cell culture assays at high concentrations. For non-platelet cell-based assays,

consider buffering capacity or salt exchange if observing non-specific toxicity.

Mechanism of Action: The Tethered Ligand Mimic[2]
The "Tethered Ligand" Hypothesis
Native activation of PAR-1 by thrombin involves a unique proteolytic mechanism.[1] Thrombin

binds to the receptor's N-terminus and cleaves the peptide bond between Arg41 and Ser42.

This cleavage exposes a new N-terminal sequence (SFLLRN...), which acts as a "tethered

ligand," folding back to bind intramolecularly to the receptor's second extracellular loop (ECL2),

triggering transmembrane signaling.

TRAP-5 Bypass Mechanism
TRAP-5 amide bypasses the requirement for thrombin cleavage. It is a soluble peptide identical

to the tethered ligand sequence (SFLLR).

Direct Binding: TRAP-5 binds directly to the ligand-binding pocket on ECL2 of PAR-1.
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Conformational Change: Binding induces a conformational shift in the transmembrane

helices (TM), similar to the native tethered ligand.

G-Protein Coupling: The activated receptor couples primarily to Gαq and Gα12/13 families.

Signaling Cascades
Gαq Pathway: Activates Phospholipase C

(PLC

), generating IP3 and DAG. IP3 triggers Ca²⁺ release from the dense tubular system, leading
to platelet shape change and granule secretion.

Gα12/13 Pathway: Activates RhoGEF and RhoA, driving cytoskeletal reorganization and

shape change.

Gαi Pathway: PAR-1 can also couple to Gi, inhibiting cAMP production, though TRAP-5 is

sometimes reported to be less potent at this specific pathway compared to Thrombin.

Visualization of Signaling Pathways
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Figure 1: TRAP-5 bypasses proteolytic cleavage to directly activate PAR-1 G-protein coupled

pathways.
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Experimental Protocols
Reconstitution & Storage
The stability of TRAP-5 is critical for reproducible EC50 values.

Solvent: Reconstitute in sterile, distilled water or 0.1% acetic acid to a stock concentration of

1-10 mM.

Aliquot: Do not store the stock at 4°C. Aliquot immediately into single-use volumes (e.g., 10-

50 µL) to avoid freeze-thaw cycles.

Storage: Store lyophilized powder at -20°C (stable >1 year). Store aliquots at -80°C (stable 6

months).

Platelet Aggregation Assay (LTA)
Objective: Measure TRAP-5 induced aggregation in Platelet-Rich Plasma (PRP).

Materials:

Citrated Human Whole Blood.

TRAP-5 Amide Stock (1 mM).

Light Transmission Aggregometer (e.g., Chrono-log).

Workflow:

Preparation: Centrifuge whole blood at 200 x g for 10 mins to obtain PRP.

Baseline: Set 100% transmission with Platelet-Poor Plasma (PPP).

Incubation: Incubate 450 µL PRP at 37°C for 2 minutes with stirring (1200 rpm).

Activation: Add TRAP-5 to achieve final concentrations of 10, 20, and 50 µM.

Note: TRAP-5 is less potent than TRAP-6 (SFLLRN). While TRAP-6 is often used at 10

µM, TRAP-5 may require 20-50 µM for maximal aggregation.
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Measurement: Record light transmission for 5-7 minutes.

Experimental Workflow Diagram
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Figure 2: Standardized workflow for TRAP-5 reconstitution and platelet aggregation testing.

Comparative Analysis: TRAP-5 vs. Thrombin vs.
TRAP-6
Understanding the distinction between the pentapeptide (TRAP-5) and the hexapeptide (TRAP-

6) is vital for experimental design.

Feature Thrombin (Native) TRAP-6 (SFLLRN)
TRAP-5 (SFLLR-
NH₂)

Mechanism
Proteolytic Cleavage

(Irreversible)

Direct Agonist

(Reversible)

Direct Agonist

(Reversible)

Potency (EC50) ~0.5 - 2 nM ~0.8 - 2 µM
~5 - 15 µM (Lower

potency)

Specificity
Activates PAR-1,

PAR-4, GPIb
High PAR-1 Specificity High PAR-1 Specificity

Desensitization
Induces rapid

internalization
Induces internalization Induces internalization

Use Case
Physiological

modeling

Standard agonist

control

Structure-activity

studies; specific PAR-

1 probing
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Why use TRAP-5 over TRAP-6? While TRAP-6 is more potent, TRAP-5 (SFLLR) represents

the minimal active sequence. Researchers often use TRAP-5 in structure-activity relationship

(SAR) studies or when investigating the specific contribution of the N-terminal leucine residues

to receptor binding affinity without the influence of the Asn (N) residue found in TRAP-6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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